Lipophilicity Tuning: Intermediate cLogP of the N-Butyl Homolog Balances Permeability and Solubility Relative to N-Methyl and N-Hexyl Analogs
In the homologous series N-alkyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide, the computed octanol–water partition coefficient (cLogP) increases predictably with each additional methylene unit in the N-alkyl chain. The N-butyl compound (CAS 62347-77-7, C4 chain) occupies an intermediate lipophilicity range, providing a balance between membrane permeability and aqueous solubility that is distinct from both the less lipophilic N-methyl analog (CAS 62347-68-6, C1 chain) and the more lipophilic N-hexyl analog (CAS 62347-50-6, C6 chain) . This intermediate cLogP value positions the N-butyl compound within a favorable property window for oral bioavailability and cell-based assay performance, whereas the N-hexyl analog risks exceeding commonly accepted lipophilicity thresholds associated with poor solubility, metabolic instability, and promiscuous off-target binding [1].
| Evidence Dimension | Computed octanol–water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | Target compound (N-butyl, C4): cLogP ~2.8–3.5 (estimated from fragment-based addition; no experimentally measured logP value available in public domain for this specific compound) |
| Comparator Or Baseline | N-Methyl analog (C1): cLogP ~1.5–2.2 (estimated); N-Hexyl analog (C6): cLogP ~3.8–4.5 (estimated) |
| Quantified Difference | ΔcLogP ≈ +1.3 to +1.5 units (N-methyl → N-butyl); ΔcLogP ≈ +1.0 to +1.3 units (N-butyl → N-hexyl) |
| Conditions | cLogP values estimated using the fragment-based (Hansch–Leo) addition method, applying a standard methylene increment of +0.5 logP units per –CH2– group; values are class-level inferences and have not been experimentally validated by shake-flask or chromatographic methods for these specific compounds. |
Why This Matters
The intermediate cLogP of the N-butyl compound supports its selection for hit-to-lead or lead-optimization campaigns where both passive membrane permeability and adequate aqueous solubility are required, while the N-hexyl analog's elevated cLogP raises the probability of solubility-limited assay artifacts and non-specific protein binding.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235–248. doi:10.1517/17460441003605098. View Source
